2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol
Description
Historical Development and Contemporary Significance of Pyridine-Substituted Propargylic Alcohols
The journey of pyridine (B92270) synthesis dates back to the 19th century, with notable early contributions such as Ramsay's synthesis from acetylene (B1199291) and hydrogen cyanide in 1876 and the Hantzsch pyridine synthesis in 1881. wikipedia.org These foundational methods paved the way for the creation of a vast array of pyridine derivatives. Propargylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, have emerged as versatile building blocks in organic synthesis. The amalgamation of these two structural motifs, pyridine and propargylic alcohol, has led to a class of compounds with unique reactivity and significant potential.
In contemporary organic synthesis, pyridine-substituted propargylic alcohols are recognized as important intermediates. Their significance stems from the dual reactivity offered by the alkyne and alcohol functionalities, allowing for a diverse range of chemical transformations. Modern synthetic strategies, such as the Sonogashira coupling reaction, have made these compounds more accessible. researchgate.net This reaction, which couples terminal alkynes with aryl or vinyl halides, is a highly effective method for forming carbon-carbon bonds and has been widely applied in the preparation of biologically active molecules and natural products. researchgate.net A review of synthetic approaches from 2005 to 2021 highlights the continued exploration of propargylic alcohols in constructing complex heterocyclic systems like pyridines and quinolines. nih.gov
The pyridine ring itself is a key structural component in many pharmaceuticals, agrochemicals, and vitamins. nih.gov Consequently, the development of synthetic routes to functionalized pyridines, including those bearing propargylic alcohol substituents, remains an active area of research.
Current Research Trajectories and Future Investigative Avenues
The research landscape for pyridine-substituted propargylic alcohols, including 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol, is multifaceted, with significant efforts directed towards their application in medicinal chemistry and materials science.
One prominent area of investigation is the potential of these compounds as scaffolds for the development of novel therapeutic agents. For instance, structurally related compounds, such as 2-Methyl-6-(phenylethynyl)pyridine, have been identified as potent noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). researchgate.net This suggests that this compound and its derivatives could be explored for their neurological activity.
The precursor molecule, 2-methyl-3-butyn-2-ol (B105114), is a key intermediate in the synthesis of various commercial products, including vitamins (such as Vitamin A), fragrances, and agrochemicals. mdpi.comgoogle.com This highlights the industrial relevance of the butynol (B8639501) moiety and suggests that its pyridine-substituted analogue could find applications in these sectors.
Future investigative avenues may include:
Pharmacological Screening: A thorough evaluation of the biological activity of this compound and its derivatives against a range of biological targets is a logical next step.
Catalysis: The pyridine nitrogen and the alkyne functionality could potentially act as ligands for transition metals, opening up possibilities for the development of novel catalysts.
Computational Studies: Theoretical investigations, such as those performed on similar molecules, can provide valuable insights into the compound's electronic properties, reactivity, and potential interactions with biological macromolecules. nih.govmdpi.com This can aid in the rational design of new derivatives with enhanced properties.
Materials Science: The rigid, linear alkyne unit and the polar pyridine ring make this compound an interesting candidate for incorporation into novel polymers and functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24202-80-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methyl-4-pyridin-3-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)6-5-9-4-3-7-11-8-9/h3-4,7-8,12H,1-2H3 |
InChI Key |
CZSZFVFDKRMCLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CN=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 3 Pyridinyl 3 Butyn 2 Ol and Analogues
Catalytic Carbon-Carbon Bond Formation Strategies
Catalytic methods offer efficient and selective pathways to couple sp²-hybridized carbons of pyridine (B92270) derivatives with the sp-hybridized carbon of an alkyne. The Sonogashira coupling reaction is the cornerstone of this approach, with various modifications developed to enhance its efficiency, scope, and environmental friendliness.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This method is the most direct and widely used for preparing substituted alkynes like 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol. daneshyari.commdpi.com The reaction typically involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with 2-methyl-3-butyn-2-ol (B105114).
The classical Sonogashira reaction employs a homogeneous catalytic system comprising a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. libretexts.orgvander-lingen.nl
The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the 3-halopyridine. Meanwhile, in the copper cycle, the terminal alkyne (2-methyl-3-butyn-2-ol) reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. nih.gov This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired product, this compound, and regenerates the active Pd(0) catalyst. libretexts.org
Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). libretexts.orgmdpi.com The choice of catalyst, solvent, and base can significantly influence the reaction's efficiency. nih.gov
Table 1: Representative Homogeneous Palladium-Catalyzed Sonogashira Systems
| Palladium Catalyst | Co-catalyst | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Triethylamine (Et₃N) | THF or DMF | Aryl Iodides/Bromides, Terminal Alkynes | libretexts.org |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Aryl Chlorides, Terminal Alkynes | mdpi.com |
| Pd(OAc)₂/Ligand | CuI | Diisopropylamine (DIPA) | Toluene | Aryl Bromides, Propargyl Alcohols | researchgate.net |
While effective, the classic Sonogashira protocol has drawbacks associated with the copper co-catalyst, primarily the promotion of the undesirable oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling). vander-lingen.nlnih.gov This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Consequently, significant research has been directed toward developing copper-free Sonogashira methodologies. nih.govrsc.org
These copper-free systems rely on a modified catalytic system, often involving a palladium catalyst paired with specific ligands and a suitable base, to facilitate the reaction without the need for copper. nih.govrsc.orgresearchgate.net The mechanism in the absence of copper is believed to proceed through a deprotonation pathway, where the amine base is strong enough to deprotonate the alkyne, forming an acetylide anion that can then interact with the palladium center. researchgate.net
A highly effective protocol for the copper-free synthesis of various aryl-2-methyl-3-butyn-2-ols from aryl bromides has been developed. beilstein-journals.orgnih.gov This method utilizes a simple catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and tri(p-tolyl)phosphine (P(p-tol)₃) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (B95107) (THF) as the solvent. nih.govnih.gov This system has proven effective for a wide range of aryl bromides, including those with sensitive functional groups. beilstein-journals.org
Table 2: Optimized Copper-Free Sonogashira Conditions for Aryl-2-methyl-3-butyn-2-ols
| Palladium Source | Ligand | Base | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 °C | Highly effective for aryl bromides. | nih.govnih.gov |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp. | Amine-free, works at room temperature. | nih.gov |
| PdCl₂(PCy₃)₂ | None | Cs₂CO₃ | NMP | 120 °C | Effective for less reactive aryl chlorides. | organic-chemistry.org |
To address the challenges of catalyst separation and recycling associated with homogeneous systems, heterogeneous catalysts have been developed. daneshyari.com These catalysts involve immobilizing the active palladium species onto a solid support. mdpi.com Mesoporous silica (B1680970) materials, such as MCM-41, are excellent supports due to their high surface area, uniform pore structure, and thermal stability. daneshyari.commdpi.com
Palladium can be incorporated into the MCM-41 framework or anchored to its surface. researchgate.net These Pd-MCM-41 catalysts have demonstrated high activity and selectivity in Sonogashira coupling reactions, including those involving heteroaryl halides. researchgate.net A key advantage is the ability to recover the catalyst by simple filtration or centrifugation and reuse it for multiple reaction cycles without a significant loss of activity. daneshyari.comresearchgate.net These reactions can sometimes be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. daneshyari.com
Table 3: Performance of Heterogeneous Pd-MCM-41 Catalysts in Sonogashira Coupling
| Catalyst System | Reaction Conditions | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Pd-MCM-41 | DBU, Microwave, 120 °C, Solvent-free | Phenylacetylene, Phenyl Iodide | Rapid reaction, solvent-free conditions. | daneshyari.com |
| Nanosized MCM-41-Pd bipyridyl complex | CuI, PPh₃, Triethylamine, Toluene, 100 °C | Aryl and Heteroaryl Halides, Terminal Alkynes | High yields with low Pd loading (0.01 mol%), recyclable. | researchgate.net |
| Pd(II)-MCM-41 | Triethylamine, THF | Aryl Iodides, Terminal Alkynes | Successful modification of MCM-41 for catalysis. | researchgate.net |
An alternative to cross-coupling reactions is the use of organometallic reagents, particularly Grignard reagents. khanacademy.org This classic method allows for the synthesis of primary, secondary, and tertiary alcohols by reacting a Grignard reagent with a suitable carbonyl compound. organicchemistrytutor.com
For the synthesis of the tertiary alcohol this compound, the reaction would involve the nucleophilic addition of an alkynyl Grignard reagent to a ketone. organicchemistrytutor.com Specifically, 3-ethynylpyridine (B57287) would first be converted into its corresponding Grignard reagent, 3-pyridinylacetylenylmagnesium halide, by reaction with an alkyl Grignard reagent like ethylmagnesium bromide. This newly formed organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone (B3395972). A subsequent acidic workup protonates the resulting alkoxide to yield the final product. organicchemistrytutor.com This approach provides a straightforward, two-step route from 3-ethynylpyridine and acetone.
Beyond the well-established Sonogashira and Grignard methodologies, other carbon-carbon bond-forming reactions can be employed to construct propargylic alcohols. These methods often involve different organometallic reagents or catalytic systems, providing alternative pathways that may be advantageous for specific substrates or to avoid certain functional group incompatibilities.
One such approach is the use of organozinc reagents. The addition of terminal alkynes to aldehydes and ketones can be mediated by zinc salts, such as Zn(OTf)₂, often in the presence of a chiral ligand like (+)-N-methylephedrine for enantioselective syntheses. organic-chemistry.org This method is notable for its tolerance to air and moisture. organic-chemistry.org
Another strategy involves coupling-isomerization sequences. For instance, a palladium-catalyzed reaction between an electron-deficient halide and a propargyl alcohol can lead to an in-situ activation of another part of the molecule, allowing for subsequent coupling reactions like Heck or Suzuki in a one-pot sequence to build more complex structures. nih.gov Additionally, rhodium-catalyzed C-H activation provides a modern approach, where an imine and an alkyne can undergo an N-annulation sequence to form highly substituted pyridines. nih.govrsc.org While not a direct synthesis of the target compound, these advanced methods showcase the versatility of C-C coupling in assembling complex molecules containing the pyridinyl-alkyne motif.
Sonogashira Coupling Protocols
Annulation and Cyclization Approaches to Pyridine Ring Systems
The construction of the pyridine core is a critical step in the synthesis of these compounds. Various modern synthetic methods are employed to create this heterocyclic system with high efficiency and control over substituent placement.
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted pyridines and related nitrogen-containing heterocycles. This method involves the direct functionalization of otherwise inert carbon-hydrogen bonds, offering an atom-economical and efficient route to complex molecules.
In this approach, a substrate containing a directing group chelates to a rhodium catalyst, which then facilitates the cleavage of a C-H bond. The resulting metallacycle can then react with a coupling partner, such as an alkyne, to form a new carbon-carbon bond, leading to annulation and the formation of the pyridine ring. The use of different directing groups and rhodium catalysts allows for the synthesis of a wide variety of substituted pyridines. For instance, Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes via double C–H activation produces highly functionalized 4H-quinolizin-4-ones. acs.org
Key Features of Rhodium-Catalyzed C-H Activation/Annulation:
| Feature | Description |
| Directing Group | A functional group on the substrate that coordinates to the rhodium catalyst and directs the C-H activation to a specific position. |
| Catalyst | Typically a rhodium(III) complex, such as [Cp*RhCl2]2. |
| Coupling Partner | An alkyne or other unsaturated molecule that undergoes insertion into the rhodium-carbon bond. |
| Oxidant | Often required to regenerate the active rhodium(III) catalyst. |
This methodology has been successfully applied to the synthesis of various isoquinolone scaffolds from petrochemical feedstocks, demonstrating its industrial relevance. organic-chemistry.org The reaction often proceeds under mild conditions and tolerates a broad range of functional groups, making it a versatile tool for organic synthesis. rsc.org
Pericyclic reactions, particularly electrocyclizations, provide an elegant and stereospecific method for constructing pyridine rings. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com
A common strategy involves the thermal or photochemical 6π-electrocyclization of an aza-1,3,5-triene system. This process forms a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding aromatic pyridine. The stereochemistry of the substituents on the final pyridine ring is determined by the geometry of the starting aza-triene and the conrotatory or disrotatory nature of the ring closure. libretexts.org
For example, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. organic-chemistry.org This tandem process efficiently builds the pyridine core in a single operation. A visible-light-enabled biomimetic aza-6π electrocyclization has also been reported, offering a metal- and oxidant-free approach to diverse pyridines. organic-chemistry.org
Generalized Scheme for Pyridine Synthesis via Electrocyclization:
An aza-1,3,5-triene undergoes a 6π-electrocyclization to form a dihydropyridine, which is subsequently aromatized to the pyridine product.
This approach has been utilized in the total synthesis of complex natural products containing densely substituted pyridine rings, highlighting its power in constructing intricate molecular architectures. rsc.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net MCRs are particularly well-suited for the synthesis of pyridine scaffolds due to their operational simplicity, high atom economy, and the ability to generate molecular diversity. nih.govbohrium.com
The Hantzsch pyridine synthesis is a classic example of a four-component reaction that produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. taylorfrancis.com Modern variations of this reaction and other MCRs have been developed to allow for the synthesis of a wide range of substituted pyridines under milder and more environmentally friendly conditions. acsgcipr.org
Advantages of Multi-Component Reactions for Pyridine Synthesis:
Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.
Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.
Diversity: A wide range of pyridine derivatives can be accessed by simply varying the starting components.
Green Chemistry: MCRs often align with the principles of green chemistry by reducing waste and energy consumption. bohrium.com
These reactions can be catalyzed by various species or, in some cases, proceed without a catalyst, further enhancing their appeal. bohrium.com The development of new MCRs for pyridine synthesis remains an active area of research, driven by the importance of this heterocyclic motif in medicinal chemistry and materials science. nih.gov
Enantioselective and Diastereoselective Synthetic Routes
The stereochemistry of the propargylic alcohol in this compound and its analogues is crucial for their biological activity. Therefore, the development of enantioselective and diastereoselective synthetic routes is of paramount importance.
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones to alcohols. nrochemistry.com This reaction utilizes a chiral ruthenium-BINAP catalyst to deliver hydrogen to the prochiral ketone with high enantioselectivity. harvard.edu
In the context of synthesizing chiral propargylic alcohols, a corresponding propargylic ketone would be the substrate. The choice of the specific chiral ligand (e.g., (R)- or (S)-BINAP) determines which enantiomer of the alcohol is formed. The reaction is typically carried out under a hydrogen atmosphere and can be performed on a large scale. harvard.edu
Key Aspects of Noyori Asymmetric Hydrogenation:
| Aspect | Description |
| Catalyst | A ruthenium complex with a chiral bisphosphine ligand, most commonly BINAP. nrochemistry.com |
| Substrate | A propargylic ketone. |
| Hydrogen Source | Molecular hydrogen (H2). |
| Enantioselectivity | Typically high, often exceeding 90% enantiomeric excess (ee). |
While the traditional Noyori hydrogenation uses molecular hydrogen, asymmetric transfer hydrogenation offers an alternative where a hydrogen donor like isopropanol (B130326) or formic acid is used. rsc.orgnih.gov This can sometimes offer practical advantages in terms of experimental setup.
Besides the reduction of pre-formed ketones, chiral propargylic alcohols can be synthesized directly through the asymmetric addition of an alkyne nucleophile to an aldehyde. This approach often employs a chiral catalyst to control the stereochemical outcome of the reaction.
A variety of catalyst systems have been developed for this purpose, including those based on zinc, copper, and rhodium. acs.orgnih.gov For instance, zinc-ProPhenol catalyzed enantioselective alkyne addition to aldehydes has proven to be a general and practical methodology. nih.gov This method allows for the addition of a wide range of zinc alkynylides to various aldehydes in high yield and enantioselectivity.
Another strategy involves the use of chiral ligands to modify a metal catalyst, which then mediates the enantioselective addition. The development of new chiral ligands and catalytic systems is an ongoing area of research, aiming to improve the efficiency, selectivity, and substrate scope of these transformations. nih.gov The resulting enantioenriched propargylic alcohols are versatile synthetic intermediates that can be used in the synthesis of complex molecules. nih.govthieme-connect.com
Chiral Resolution and Derivatization Strategies
The synthesis of this compound and its analogues often results in a racemic mixture, necessitating chiral resolution to isolate the individual enantiomers. As direct resolution of the racemic alcohol can be challenging, two primary strategies are commonly employed: kinetic resolution and derivatization with a chiral agent to form diastereomers, which can then be separated.
Kinetic Resolution:
Kinetic resolution is a widely used technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent. For tertiary propargylic alcohols, enzymatic and non-enzymatic methods have proven effective. Lipases are frequently used enzymes that can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comnih.gov For instance, Pseudomonas fluorescens lipase (B570770) has been used in the dynamic kinetic resolution of secondary 3-(trialkylsilyl)propargyl alcohols. nih.gov
Non-enzymatic kinetic resolution often employs chiral catalysts. A notable example is the use of a planar-chiral derivative of 4-(dimethylamino)pyridine (DMAP) in the asymmetric acylation of propargylic alcohols. acs.org Another effective catalyst is benzotetramisole (BTM), which has been shown to catalyze the kinetic resolution of various secondary propargylic alcohols with good selectivity. acs.org Palladium-catalyzed carboxylative kinetic resolution has also been reported as a highly efficient method for resolving tertiary propargylic alcohols, yielding products with high enantiomeric excess. rsc.org
Derivatization Strategies:
An alternative approach to chiral resolution involves the derivatization of the alcohol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography.
A common CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. wikipedia.orglibretexts.org Reaction of the racemic alcohol with a single enantiomer of Mosher's acid chloride forms diastereomeric esters. The separation of these diastereomers, followed by the hydrolysis of the ester linkage, affords the individual enantiomers of the original alcohol. The use of picolinates as derivatives for HPLC analysis on a chiral stationary phase has also been explored as an effective method for the separation of secondary alcohol enantiomers. researchgate.net
The choice of derivatization agent and separation method depends on the specific properties of the alcohol. For this compound, the tertiary nature of the alcohol and the presence of the pyridine ring may influence the selection of the most suitable CDA and chromatographic conditions.
Table 1: Comparison of Chiral Resolution Strategies for Propargylic Alcohols
| Strategy | Description | Advantages | Disadvantages |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or enzyme. | Can be highly selective; enzymatic resolutions are often environmentally benign. | Maximum theoretical yield for one enantiomer is 50%; requires careful optimization of reaction conditions. |
| Derivatization | Formation of diastereomers by reaction with a chiral derivatizing agent. | Allows for separation using standard chromatographic techniques; both enantiomers can be recovered. | Requires additional reaction steps (derivatization and cleavage); the chiral auxiliary can be expensive. |
Isotopic Labeling: Synthesis of Deuterated Variants (e.g., [2H6]2-methyl-3-butyn-2-ol)
Isotopically labeled compounds are invaluable tools in various scientific disciplines, including metabolism studies and as internal standards in analytical chemistry. The synthesis of deuterated variants of 2-methyl-3-butyn-2-ol, such as [2H6]2-methyl-3-butyn-2-ol, provides a means to trace the molecule's fate in biological systems or to quantify it accurately in complex matrices.
A reported synthesis of [2H6]2-methyl-3-butyn-2-ol involves the reaction of deuterated acetone ([2H6]acetone) with an acetylide source. researchgate.net A common method for the preparation of 2-methyl-3-butyn-2-ol itself involves the reaction of acetone with acetylene (B1199291) in the presence of a strong base, such as potassium hydroxide (B78521) in liquid ammonia. google.com By substituting standard acetone with its deuterated counterpart, [2H6]acetone, the corresponding deuterated product can be obtained.
The general synthetic scheme is as follows:
Formation of the Acetylide: Acetylene gas is passed through a solution of a strong base, such as potassium hydroxide in a suitable solvent like liquid ammonia, to generate the potassium acetylide.
Reaction with Deuterated Acetone: [2H6]Acetone is then added to the solution of potassium acetylide. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the deuterated acetone.
Workup: The reaction is quenched with an appropriate proton source (e.g., water or a mild acid) to protonate the resulting alkoxide, yielding [2H6]2-methyl-3-butyn-2-ol.
The resulting deuterated product can then be purified using standard techniques such as distillation. The success of the isotopic labeling can be confirmed by analytical methods like mass spectrometry, which will show the expected increase in molecular weight, and nuclear magnetic resonance (NMR) spectroscopy, where the signals corresponding to the methyl protons will be absent in the 1H NMR spectrum.
Table 2: Key Reagents in the Synthesis of [2H6]2-methyl-3-butyn-2-ol
| Reagent | Role |
| Acetylene | Source of the ethynyl (B1212043) group. |
| [2H6]Acetone | Deuterated ketone, provides the deuterated tertiary alcohol backbone. |
| Potassium Hydroxide | Strong base to deprotonate acetylene, forming the nucleophilic acetylide. |
| Liquid Ammonia | Solvent for the reaction. |
Reactivity and Chemical Transformations of 2 Methyl 4 3 Pyridinyl 3 Butyn 2 Ol
Reactions of the Hydroxyl Functional Group
The tertiary hydroxyl group is another key reactive site, primarily allowing for elimination and substitution-type reactions after conversion to a better leaving group.
Tertiary alcohols can be dehydrated to form alkenes under relatively mild, non-acidic conditions using phosphorus oxychloride (POCl₃) in pyridine (B92270). This reaction proceeds via an E2 elimination mechanism. The alcohol's hydroxyl group first attacks POCl₃, displacing a chloride ion to form a dichlorophosphate (B8581778) ester intermediate. This transformation converts the poor leaving group (-OH) into a very good leaving group (-OPOCl₂). Pyridine, which serves as both the solvent and the base, then abstracts a proton from an adjacent carbon, leading to the elimination of the dichlorophosphate group and the formation of a double bond. In the case of 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol, this reaction would remove the hydroxyl group and a proton from one of the methyl groups, resulting in the formation of 2-methyl-4-(3-pyridinyl)-1-buten-3-yne, an enyne product.
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group.
Tosylation: A standard method for this conversion is tosylation. The alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms a tosylate ester (ROTs). The tosylate anion (⁻OTs) is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group. The resulting tosylate of this compound becomes a versatile intermediate, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., halides, azide, cyanide) to introduce new functional groups at the carbon that originally bore the hydroxyl group.
Esterification: The hydroxyl group can also undergo esterification by reacting with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid or a base.
The oxidation of tertiary alcohols is generally challenging under standard conditions. Unlike primary and secondary alcohols, the carbon bearing the hydroxyl group in a tertiary alcohol has no hydrogen atoms attached. Therefore, oxidation to a ketone at that carbon cannot occur without the cleavage of a carbon-carbon bond, a process that requires harsh oxidizing agents. chemguide.co.ukyoutube.com
However, the specific structure of a tertiary propargylic alcohol allows for alternative oxidative pathways. Research has shown that tertiary propargylic alcohols can undergo an oxidative rearrangement when treated with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com This reaction is proposed to proceed through the epoxidation of the alkyne to form a highly strained oxirene (B85696) intermediate. This is followed by a rearrangement, such as a 1,2-aryl or alkyl shift, ultimately leading to products like tetrasubstituted alkenes with a carboxylic acid substituent, rather than a simple alkynyl ketone. thieme-connect.com Therefore, direct oxidation to an alkynyl ketone is not a feasible transformation for this compound.
Reactivity of the Pyridine Heterocycle
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic nature governs its reactivity.
Electrophilic Aromatic Substitution: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. quimicaorganica.org Reactions such as nitration or halogenation require harsh conditions. When substitution does occur, it preferentially happens at the 3- and 5-positions, as the cationic intermediates formed by attack at these positions are more stable than those formed from attack at the 2-, 4-, or 6-positions. atlas.orgquora.com Since the subject molecule is already substituted at the 3-position, any further electrophilic substitution would be directed to the 5-position, though the reaction would likely be very slow. Friedel-Crafts alkylations and acylations are generally not successful as the Lewis acid catalyst coordinates to the basic nitrogen atom, further deactivating the ring. quimicaorganica.org
Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present at one of these positions.
Reactions at Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be readily protonated by acids or alkylated by electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. acsgcipr.org This N-alkylation can alter the electronic properties and reactivity of the entire molecule.
Directed Functionalization of the Pyridine Nucleus (e.g., C-H activation)
The direct functionalization of C-H bonds in pyridine rings is a highly sought-after transformation in organic synthesis. nih.gov The hydroxyl group in this compound can potentially act as a directing group to guide the functionalization of the pyridine nucleus at a specific position. Palladium-catalyzed C-H olefination, for example, has been shown to be directed by spatially remote alcohol groups. nih.gov
In such a scenario, the hydroxyl group would coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond on the pyridine ring and facilitating its activation. This approach could enable the introduction of various functional groups, such as aryl or alkenyl moieties, onto the pyridine ring with high regioselectivity. The reactivity of alkynes with metal-carbon bonds generated through C-H activation is a well-explored area, and the alkyne moiety in this compound could also participate in subsequent transformations. chemrxiv.org While a specific application of this strategy to this compound is not detailed in the provided results, the principles of hydroxyl-directed C-H activation suggest its potential as a powerful tool for the selective modification of this molecule. nih.gov
| Functionalization Strategy | Directing Group | Metal Catalyst (Example) | Potential Outcome |
| C-H Olefination | Hydroxyl Group | Palladium(II) | Introduction of an olefinic group on the pyridine ring |
| C-H Arylation | Hydroxyl Group | Palladium(II) | Introduction of an aryl group on the pyridine ring |
Cascade and Tandem Reaction Sequences
The multifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation. Gold-catalyzed tandem annulations, as mentioned earlier, are a prime example of such processes. acs.orgacs.orgresearchgate.net A gold-catalyzed reaction of a pyridylhomopropargylic alcohol could initiate a sequence involving cyclization, rearrangement, and subsequent intermolecular reactions. acs.orgresearchgate.net
For instance, a plausible cascade reaction could be initiated by the gold-catalyzed cyclization of this compound. The resulting intermediate could then undergo further transformations, such as a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone, which could then participate in a subsequent reaction like a Michael addition or a Diels-Alder reaction if a suitable reaction partner is present. researchgate.net
Furthermore, cascade reactions involving propargylic alcohols, carbon dioxide, and a nucleophile have been developed. acs.org A silver(I)-promoted cascade reaction of terminal propargylic alcohols, CO2, and vicinal diols has been shown to produce cyclic carbonates and α-hydroxy ketones. acs.org While this specific example involves a terminal alkyne, the general principle of activating the propargylic alcohol to participate in a multi-component reaction highlights the potential of this compound in designing novel cascade sequences.
Mechanistic Investigations of Reactions Involving 2 Methyl 4 3 Pyridinyl 3 Butyn 2 Ol
Elucidation of Reaction Intermediates (e.g., Allenyl Carbocations)
The reactions of propargyl alcohols, such as 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol, are often characterized by the formation of highly reactive intermediates that dictate the final product distribution. The nature of these intermediates is heavily influenced by the reaction conditions, particularly the presence of acid or metal catalysts.
One of the most prominent reaction pathways for tertiary propargyl alcohols is the Meyer-Schuster rearrangement , an acid-catalyzed isomerization to an α,β-unsaturated ketone. wikipedia.org The mechanism of this rearrangement is understood to proceed through a key allenol intermediate . researchgate.netorganicreactions.org Following protonation of the hydroxyl group, a 1,3-shift of the resulting water molecule leads to the formation of this allenol, which then tautomerizes to the more stable α,β-unsaturated ketone.
For tertiary alcohols like this compound, a competing reaction known as the Rupe rearrangement can also occur, which proceeds through an enyne intermediate to yield α,β-unsaturated methyl ketones. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways is often influenced by the reaction conditions and the substitution pattern of the propargyl alcohol.
The intermediacy of alkynyl/allenyl carbocations has also been proposed in reactions of propargyl alcohols. These carbocations can be generated under acidic conditions or through the interaction of the alcohol with a Lewis acid. The stability and subsequent reactivity of these carbocations are crucial in determining the reaction outcome. The pyridine (B92270) ring in this compound can be expected to influence the stability of such cationic intermediates through its electronic effects.
In the context of transition metal-catalyzed reactions, such as those involving ruthenium, the formation of organometallic intermediates is central to the catalytic cycle. For instance, in cycloisomerization reactions of pyridine-substituted propargylic alcohols, experimental evidence points towards an ionic mechanism, with the reaction rate being sensitive to the electronic properties of the substituents.
Catalyst and Ligand Design Principles in Selectivity Control
The selective transformation of this compound into a desired product hinges on the careful design of catalysts and ligands. This is particularly evident in two key reaction types: the synthesis of the molecule itself via Sonogashira coupling and its subsequent functionalization, for instance, through selective hydrogenation.
The synthesis of this compound is typically achieved through a Sonogashira coupling of a 3-halopyridine with 2-methyl-3-butyn-2-ol (B105114). This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. scirp.org The choice of the palladium catalyst and the ancillary phosphine (B1218219) ligands is critical for achieving high yields and selectivity.
Key principles in ligand design for Sonogashira and other palladium-catalyzed cross-coupling reactions include:
Steric Bulk: Bulky ligands can promote the formation of the active catalytic species and facilitate the reductive elimination step.
Electron-donating Capacity: Electron-rich ligands can increase the electron density on the palladium center, which can influence the rates of oxidative addition and reductive elimination.
Bite Angle (for bidentate ligands): The geometry of the ligand can influence the coordination sphere of the metal and, consequently, the selectivity of the reaction.
For instance, in the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, a systematic investigation of reaction parameters revealed that the combination of a palladium catalyst with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) in the presence of a copper(I) co-catalyst provides optimal results. scirp.orgscirp.org
In the context of selective hydrogenation of the triple bond in molecules like this compound, the goal is often to obtain the corresponding alkene without over-reduction to the alkane. Studies on the closely related 2-methyl-3-butyn-2-ol have demonstrated the effectiveness of various catalytic systems in achieving this selectivity.
| Catalyst System | Support | Key Findings on Selectivity |
| Pd/ZnO | Zinc Oxide | Higher selectivity to the alkene compared to a commercial Lindlar catalyst. rsc.org |
| Pd/γ-Al₂O₃ | Gamma-Alumina | High-temperature reduction of the catalyst leads to the formation of Pd-Al species, which enhances selectivity towards the alkene. mdpi.com |
| Cu nanoparticles | Silica (B1680970) | Selectivity is dependent on particle size and reaction temperature, with smaller particles and lower temperatures favoring the formation of the alkene. |
These studies highlight that factors such as the choice of the metal, the nature of the support material, the size of the catalyst particles, and the reaction conditions (temperature, pressure) are all crucial levers for controlling the selectivity of the hydrogenation reaction.
Kinetic Analysis of Reaction Pathways
The quantitative study of reaction rates and the factors that influence them provides deep insights into reaction mechanisms. For reactions involving this compound, kinetic analysis can help to distinguish between proposed mechanistic pathways and to optimize reaction conditions.
While specific kinetic studies on this compound are not extensively reported, valuable information can be gleaned from studies on analogous systems. For example, the three-phase hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst has been modeled using a Langmuir-Hinshelwood mechanism . rsc.org This model assumes non-competitive adsorption of hydrogen and the organic substrate on the catalyst surface. The kinetic and adsorption parameters derived from this model can accurately predict the selectivity of the process under various operating conditions.
In a study on the gas-phase reactions of methyl-butenols (structurally related to the hydrogenation product of 2-methyl-3-butyn-2-ol) with ozone, the relative rate method was used to determine the reaction rate coefficients. nih.gov This approach involves comparing the rate of disappearance of the substrate with that of a reference compound with a known rate coefficient.
The rate-determining step in the Meyer-Schuster rearrangement is the 1,3-shift of the protonated hydroxyl group. wikipedia.org The kinetics of this rearrangement can be influenced by the solvent, with solvent caging proposed to stabilize the transition state.
Computational and Experimental Mechanistic Elucidation
A powerful approach to understanding reaction mechanisms is the combination of computational modeling and experimental studies. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the structures and energies of reactants, intermediates, and transition states, which may be difficult to observe experimentally.
The crystal structure of this compound has been determined by X-ray diffraction, providing precise experimental data on its molecular geometry in the solid state. researchgate.net This information serves as a valuable benchmark for computational models.
DFT calculations have been employed to investigate the electronic structure and properties of various pyridinyl and quinoline (B57606) derivatives. ijcce.ac.irnih.gov Such studies can provide insights into the reactivity of these molecules, including their susceptibility to electrophilic or nucleophilic attack. For instance, DFT can be used to calculate molecular electrostatic potentials and frontier molecular orbital energies, which are useful descriptors of reactivity.
In the context of the Sonogashira coupling, computational studies have been used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov These studies have helped to elucidate the role of the copper co-catalyst and the influence of the ligands on the reaction mechanism. For the copper-free Sonogashira reaction, computational studies have revealed the involvement of two interconnected palladium catalytic cycles. wikipedia.org
Experimental techniques such as mass spectrometry can be used to identify and characterize reaction intermediates. For example, the gas-phase reaction of a pyridiniumyl radical cation with 2-butyne (B1218202) has been investigated using ion trap mass spectrometry, with the results supported by high-level ab initio energy surface calculations. rsc.org These studies have provided evidence for the formation of a vinyl radical adduct and an allylic resonance-stabilized radical.
By integrating the findings from these computational and experimental approaches, a comprehensive picture of the reaction mechanisms involving this compound can be developed, paving the way for the rational design of more efficient and selective chemical transformations.
Computational and Theoretical Studies on 2 Methyl 4 3 Pyridinyl 3 Butyn 2 Ol
Ab Initio and Density Functional Theory (DFT) Analyses of Electronic Structure
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic properties of molecules. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. conicet.gov.ar
For molecules structurally similar to 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol, such as 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been employed to determine electronic properties. nih.gov These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.
Key electronic properties that can be analyzed include:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Electrostatic Potential (ESP): ESP maps reveal the charge distribution within a molecule. For the analogous 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, ESP maps show negative potential (red regions) around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack, while positive potential (blue regions) is found around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular delocalization and hyperconjugative interactions, which contribute to molecular stability. conicet.gov.ar
While specific DFT studies on this compound are not widely available in the cited literature, the methodologies applied to analogous compounds demonstrate how DFT can elucidate the electronic characteristics governed by the interplay between the pyridinyl ring, the acetylenic bond, and the hydroxyl group.
Conformational Analysis and Reactivity Modeling
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, rotation around single bonds can lead to various conformers. Computational methods can be used to calculate the potential energy surface and identify the most stable conformers, which are crucial for understanding the molecule's behavior. nih.gov
Reactivity modeling uses computational approaches to predict how a molecule will behave in a chemical reaction. DFT is a primary tool for this purpose, allowing for the study of reaction mechanisms and the calculation of activation energies. For instance, DFT studies on the hydrogenation of the parent compound, 2-methyl-3-butyn-2-ol (B105114), have been used to model its adsorption on catalyst surfaces and to understand the energetics of the reaction pathway. unil.ch These studies calculate interaction energies and analyze bond length changes upon adsorption to explain reactivity and selectivity. unil.ch
For this compound, reactivity modeling could predict:
Protonation sites: The nitrogen atom of the pyridine (B92270) ring is a likely site for protonation.
Susceptibility to nucleophilic or electrophilic attack: Based on the electronic structure and ESP map.
Reaction pathways: For reactions such as oxidation, reduction, or coordination to metal centers.
These theoretical models provide an atomic-level understanding of reactivity that can guide synthetic chemistry and catalyst design.
Solid-State Structure Determination and Intermolecular Interaction Characterization
The crystal structure of this compound has been determined, revealing key structural parameters. researchgate.net The compound crystallizes in the monoclinic space group P2(1)/c. researchgate.net The crystallographic data provides a definitive picture of its solid-state conformation and packing.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO |
| Formula Weight | 161.20 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 5.901(2) |
| b (Å) | 13.380(4) |
| c (Å) | 11.537(3) |
| β (°) | 95.760(5) |
| Volume (ų) | 906.3 |
| Z | 4 |
Data sourced from Liu et al. (2014). researchgate.net
To understand the forces holding the crystal lattice together, computational techniques like Hirshfeld surface analysis are employed. This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules. nih.govmdpi.com The Hirshfeld surface can be mapped with various properties to visualize and quantify intermolecular interactions.
For the analogous compound 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, Hirshfeld analysis has been used to characterize its intermolecular interactions in detail. nih.govnih.gov The analysis reveals:
dnorm surfaces: These maps highlight intermolecular contacts shorter than the van der Waals radii sum, which appear as red spots. For the nitrophenyl analogue, prominent red spots indicate strong O-H···O hydrogen bonds that form hexameric clusters. nih.govnih.gov Weaker C-H···O interactions are also identified. nih.govnih.gov
Fingerprint Plots: These 2D plots summarize all intermolecular contacts, providing quantitative percentages for different types of interactions. For instance, H···H, O···H, and C···H contacts are typically the most significant contributors to the crystal packing. mdpi.com
Interaction Energy Calculations: DFT can be used to calculate the energies of specific intermolecular interactions identified from the crystal structure. For the nitrophenyl analogue, calculations showed that the O-H···O hydrogen bonds have a significant electrostatic component, while dispersion forces are more important for weaker contacts. nih.gov
Although a specific Hirshfeld analysis for this compound is not detailed in the provided sources, the presence of a hydroxyl group (a strong hydrogen bond donor) and a pyridinyl nitrogen (a potential hydrogen bond acceptor) suggests that hydrogen bonding plays a critical role in its crystal packing, likely alongside C-H···O and C-H···π interactions. researchgate.net
Theoretical Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. The calculations help in the assignment of vibrational modes to specific bond stretches, bends, and torsions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for the optimized molecular geometry, one can obtain theoretical NMR spectra that can be compared with experimental data to aid in structure elucidation. researchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. mdpi.com This allows for the assignment of observed transitions, for example, to π→π* or n→π* transitions within the molecule.
While specific theoretical spectra for this compound were not found in the search results, the general applicability of these computational methods is well-established for organic molecules. mdpi.comnih.gov Such theoretical predictions would be a valuable tool for the detailed spectroscopic characterization of this compound.
Applications in Organic Synthesis and Materials Science
Strategic Role as a Building Block in Complex Molecule Synthesis
The molecular architecture of 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol provides multiple reactive sites, positioning it as a versatile intermediate in the assembly of more complex molecular frameworks.
While the structurally related compound 2-methyl-3-butyn-2-ol (B105114) is a well-known industrial precursor for the synthesis of intermediates for Vitamin A and E, the direct application of this compound in these specific pathways is not prominently documented. mdpi.com However, its role in constructing other bioactive molecules is significant. The Sonogashira coupling reaction, used to prepare this compound, is widely employed in the synthesis of biologically active molecules and natural products. researchgate.netresearchgate.net
The pyridine (B92270) nucleus is a ubiquitous feature in pharmaceuticals, and the introduction of an alkyne-containing side chain provides a handle for further chemical modifications, such as click chemistry, cyclizations, or further coupling reactions. Molecules incorporating pyridinyl and alkynyl motifs are explored for a range of pharmacological activities. For instance, compounds like 2-Methyl-6-(phenylethynyl)pyridine have been identified as potent mGlu5 receptor antagonists, highlighting the relevance of the aryl-alkyne scaffold in medicinal chemistry. researchgate.net The presence of the tertiary alcohol in this compound adds another layer of functionality, allowing for potential derivatization or influencing the molecule's solubility and binding properties within biological systems.
The inherent structure of this compound makes it an ideal precursor for the synthesis of more complex nitrogen-containing heterocyclic systems, such as indolizines and quinolines. These scaffolds are central to many natural products and pharmaceuticals. jbclinpharm.orgnih.gov
Indolizine (B1195054) Synthesis: Indolizines (pyrrolo[1,2-a]pyridines) can be synthesized through various methods involving pyridine derivatives. A prominent strategy is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes (dipolarophiles). jbclinpharm.orgresearchgate.net The alkyne functionality in this compound can serve as the dipolarophile in such reactions, leading to highly substituted indolizine cores. Other modern synthetic routes include transition-metal-catalyzed annulation reactions of pyridine derivatives with propargyl compounds. organic-chemistry.org The propargylic alcohol moiety in the target molecule is well-suited for these types of transformations.
Quinoline (B57606) Synthesis: Quinolines are traditionally synthesized via methods like the Skraup or Friedländer synthesis. organic-chemistry.org Modern variations often employ transition-metal-catalyzed reactions. For instance, the dehydrogenative coupling of alcohols with anilines or related compounds presents a greener pathway to N-heterocycles. nih.gov The alcohol and pyridine functionalities within this compound could potentially be utilized in novel cyclization strategies to build fused heterocyclic systems related to quinolines. The alkyne group can also participate in annulation reactions with substituted anilines to construct the quinoline ring system. nih.gov
| Target Heterocycle | General Strategy | Role of this compound Moiety | Key Reaction Type |
|---|---|---|---|
| Indolizine | Reaction of a pyridinium ylide with an alkyne | Alkyne acts as the dipolarophile | 1,3-Dipolar Cycloaddition jbclinpharm.org |
| Indolizine | Palladium-catalyzed annulation of a pyridine derivative with a propargyl carbonate | Serves as a propargylic alcohol precursor | Catalytic Annulation organic-chemistry.org |
| Quinoline | Copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines | Potential precursor for enamine synthesis | Oxidative Cyclization nih.gov |
| Quinoline | Dehydrogenative coupling of alcohols with 2-aminoaryl compounds | Alcohol moiety acts as a reactant | Dehydrogenative Coupling nih.gov |
Design and Application as Ligands in Coordination Chemistry
The pyridine nitrogen atom and the hydroxyl oxygen atom in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyridinyl alcohols are a notable class of ligands due to their ability to coordinate with transition metals both covalently through the deprotonated oxygen and via hemilabile coordination through the nitrogen atom. researchgate.net
This dual-coordination capability allows these ligands to act as bridges between multiple metal centers, facilitating the formation of polynuclear complexes and metal clusters. researchgate.net The anionic alcoholato form is a strong base, which favors this bridging behavior over terminal binding. The specific geometry of this compound, with the rigid alkyne spacer between the pyridine ring and the alcohol, dictates the spatial arrangement of the coordinating atoms, influencing the structure and properties of the resulting metal complex. Such complexes are investigated for applications in catalysis, magnetism, and materials science. researchgate.net
| Functional Group | Coordination Mode | Characteristic |
|---|---|---|
| Pyridine Nitrogen | Hemilabile Coordination | Forms a dative bond with the metal center. |
| Hydroxyl Oxygen (as Alcoholato) | Covalent/Bridging | Strongly basic anion, capable of bridging two or more metal centers. researchgate.net |
| Alkyne Group | π-Coordination (less common) | Can interact with certain transition metals through its π-system. |
Integration into Functional Materials and Devices
The unique structural features of this compound suggest its potential for integration into functional materials like polymers and sensors. The Sonogashira reaction used for its synthesis is a key method for preparing rigid, conjugated systems that are precursors to conducting polymers and other advanced materials. researchgate.net
The rigid rod-like structure imparted by the alkyne and pyridine groups can be exploited to create polymers with defined architectures and interesting photophysical or electronic properties. The tertiary hydroxyl group serves as a convenient point for polymerization, for example, through esterification to form polyesters or conversion to an acrylate (B77674) for radical polymerization. Furthermore, the pyridine unit can be used to impart specific properties to a material, such as pH-responsiveness, metal-ion sensing capabilities, or enhanced thermal stability. The incorporation of such building blocks into polymer backbones is a strategy for developing materials for sensors, organic electronics, and specialty coatings.
Research Outlook and Future Directions
Advances in Synthetic Methodologies
The primary route to 2-Methyl-4-(3-pyridinyl)-3-butyn-2-ol is the Sonogashira cross-coupling reaction. beilstein-journals.org Future research in this area is likely to focus on enhancing the efficiency, sustainability, and versatility of this transformation.
One promising avenue is the continued development of copper-free Sonogashira coupling reactions . While the traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst, the use of copper can lead to the formation of undesirable homocoupled alkyne byproducts (Glaser coupling) and presents challenges in purification, particularly for pharmaceutical applications. beilstein-journals.org Research into effective copper-free systems, often utilizing highly active palladium catalysts and specific ligands, is an active area. A notable example involves a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF, which has proven effective for the coupling of 2-methyl-3-butyn-2-ol (B105114) with a range of aryl bromides, including 3-bromopyridine (B30812). beilstein-journals.org
Another area of advancement lies in the exploration of alternative coupling partners and activation methods . While aryl halides are common substrates, the use of aryl triflates or even the direct C-H activation of pyridine (B92270) could offer more atom-economical and environmentally benign synthetic routes. Rhodium-catalyzed C-H bond functionalization of α,β-unsaturated ketoximes with terminal alkynes has been demonstrated as a one-pot synthesis for highly substituted pyridines and could potentially be adapted for the synthesis of pyridinyl-alkyne scaffolds. nih.gov Similarly, nickel-catalyzed C-H activation presents another potential pathway for the direct alkenylation of pyridines. researchgate.net
Furthermore, the development of heterogeneous catalytic systems for the Sonogashira reaction is a key area of interest. Immobilizing palladium catalysts on solid supports, such as nanosized MCM-41, allows for easier catalyst recovery and recycling, reducing costs and environmental impact. nih.gov
A summary of potential advanced synthetic approaches is presented in the table below.
| Synthetic Approach | Catalyst System | Advantages | Key Research Findings |
| Copper-Free Sonogashira Coupling | Pd(OAc)₂ / P(p-tol)₃, DBU, THF | Avoids copper-related side reactions and simplifies purification. beilstein-journals.org | Effective for coupling 2-methyl-3-butyn-2-ol with aryl bromides, including 3-bromopyridine, in good to excellent yields. beilstein-journals.org |
| C-H Activation | Rhodium or Nickel-based catalysts | Atom-economical, avoids pre-functionalization of the pyridine ring. nih.govnih.gov | Rh(III)-catalyzed C-3 selective alkenylation of pyridine derivatives has been developed. rsc.org |
| Heterogeneous Catalysis | Nanosized MCM-41 anchored Palladium Bipyridyl Complex | Catalyst is recyclable, leading to reduced cost and environmental impact. nih.gov | High yields in Sonogashira coupling of aryl and heteroaryl halides with terminal alkynes using low catalyst loading. nih.gov |
| Dual Gold and Palladium Catalysis | PdCl₂(PPh₃)₂ and AuCl(PPh₃) | High selectivity and functional group tolerance, eliminates the need for a copper co-catalyst. organic-chemistry.org | Gold acetylides enter the palladium catalytic cycle at the transmetalation step, preventing homocoupling. organic-chemistry.org |
Development of Next-Generation Catalytic Systems
The synthesis of this compound and its derivatives is intrinsically linked to the performance of the catalytic systems employed. Future research will undoubtedly focus on the design and application of more robust, efficient, and selective catalysts.
A significant trend is the move towards highly active palladium catalysts with advanced ligand systems . Ligands such as bulky electron-rich phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown great promise in improving the efficiency of Sonogashira couplings, particularly with less reactive aryl chlorides. beilstein-journals.org The development of palladium pre-catalysts that are air- and moisture-stable yet readily form the active Pd(0) species in situ simplifies reaction setup and enhances reproducibility.
The exploration of catalytic systems based on more abundant and less expensive metals is another critical research direction. While palladium has dominated the field, catalysts based on nickel, cobalt, and iron are being investigated as more sustainable alternatives for cross-coupling reactions. organic-chemistry.org
Furthermore, the use of nanoparticle catalysts offers advantages in terms of high surface area and unique catalytic properties. The development of methods to control the size, shape, and composition of these nanoparticles will be crucial for optimizing their catalytic performance in the synthesis of pyridinyl-substituted alkynes. nih.gov
The table below highlights some next-generation catalytic systems relevant to the synthesis of the target compound.
| Catalyst Type | Example | Key Features | Potential Application |
| Palladium with Advanced Ligands | Pd(OAc)₂ with SPhos or XPhos | High activity for coupling with aryl bromides and chlorides. beilstein-journals.org | Efficient synthesis of aryl-2-methyl-3-butyn-2-ols from a wider range of starting materials. beilstein-journals.org |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | PEPPSI-type catalysts | High stability and activity, often allowing for lower catalyst loadings. | Improved efficiency and robustness in the Sonogashira coupling for pyridinyl halides. |
| Dual Metal Catalysis | Gold and Palladium combined systems | Orthogonal reactivity leading to high selectivity and functional group tolerance. organic-chemistry.orgwikipedia.org | Clean and efficient synthesis of this compound with minimal side products. organic-chemistry.org |
| Heterogeneous Nanocatalysts | Palladium nanoparticles on solid supports (e.g., MCM-41) | Recyclable, easy to separate from the reaction mixture. nih.gov | Greener and more economical large-scale synthesis. nih.gov |
Uncharted Reactivity and Transformation Pathways
Beyond its synthesis, the reactivity of this compound remains largely unexplored, presenting a fertile ground for future research. The presence of multiple functional groups opens up a variety of potential chemical transformations.
One of the most promising areas is the investigation of cycloaddition reactions . The alkyne moiety can participate in [3+2] cycloadditions with azides to form triazoles (a classic "click" reaction) or with nitrile oxides to form isoxazoles. These reactions could be used to link the molecule to other chemical entities, creating more complex structures with potential applications in medicinal chemistry and materials science. Furthermore, the pyridine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, or the alkyne can serve as a dienophile.
The functionalization of the pyridine ring is another avenue for exploration. The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic aromatic substitution, particularly after activation (e.g., N-oxidation). Alternatively, directed C-H functionalization methods could be employed to introduce substituents at specific positions on the pyridine ring, allowing for the fine-tuning of the molecule's properties. snnu.edu.cnbohrium.com
The tertiary alcohol group also offers opportunities for further transformations. Dehydration could lead to the formation of a conjugated enyne system, a valuable building block in organic synthesis. Alternatively, the hydroxyl group could be derivatized to form esters, ethers, or other functional groups, modifying the molecule's solubility and biological activity. A deacetonative coupling reaction has been reported for similar 4-aryl-2-methyl-3-butyn-2-ols, which could be a pathway to alkynylphosphonates. rsc.org
The table below outlines some potential uncharted reaction pathways.
| Reaction Type | Reagents and Conditions | Potential Products | Research Focus |
| [3+2] Cycloaddition | Organic azides, copper or ruthenium catalyst | Triazole derivatives | "Click" chemistry applications, synthesis of functional materials and bioconjugates. |
| Diels-Alder Reaction | Electron-deficient dienes or dienophiles | Fused heterocyclic systems | Creation of complex polycyclic scaffolds. mdpi.com |
| Pyridine Ring Functionalization | Nucleophiles, oxidizing agents, C-H activation catalysts | Substituted pyridine derivatives | Tuning of electronic and steric properties for various applications. snnu.edu.cnbohrium.com |
| Dehydration of Tertiary Alcohol | Acid catalyst or other dehydrating agents (e.g., POCl₃/pyridine) | Conjugated enyne systems | Synthesis of valuable building blocks for further transformations. libretexts.org |
| Deacetonative Coupling | H-phosphonates, palladium catalyst | Alkynylphosphonates | Synthesis of novel organophosphorus compounds. rsc.org |
Prospective Role in Advanced Materials Science
The unique combination of a rigid, aromatic pyridine ring and a reactive alkyne functionality makes this compound an attractive building block for the development of advanced materials.
A significant potential application lies in the synthesis of metal-organic frameworks (MOFs) . The pyridine nitrogen atom is an excellent coordination site for metal ions, and the rigid alkyne linker can help to create porous, well-defined structures. By incorporating this molecule as a ligand, it may be possible to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and sensing. The use of pyridinyl-derived ligands in the construction of MOFs for photocatalytic dye degradation has already been demonstrated. rsc.orguniversityofgalway.ie An iron-based MOF with a pyridyl-terpyridine ligand has been shown to be effective in the catalytic hydroboration of alkynes. rsc.orgnih.gov
The molecule could also serve as a monomer for the synthesis of functional polymers . The alkyne group can undergo polymerization through various methods, such as transition metal-catalyzed polymerization or metathesis. The resulting polymers would feature pendant pyridine and hydroxyl groups, which could impart interesting properties such as metal coordination ability, pH responsiveness, and sites for further functionalization. Pyridine-containing polymers are known to have applications in areas such as catalysis and as functional materials.
Furthermore, the rigid, conjugated structure of the molecule suggests potential applications in organic electronics . After suitable modification, it could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
The table below summarizes the prospective roles in advanced materials science.
| Material Type | Synthetic Approach | Potential Properties | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Porosity, catalytic activity, luminescence | Gas storage, separation, catalysis, chemical sensing. rsc.orguniversityofgalway.ie |
| Functional Polymers | Alkyne polymerization (e.g., metathesis) | Metal-coordination, pH-responsiveness, modifiable | Catalysis, smart materials, drug delivery. |
| Organic Electronic Materials | Incorporation into conjugated systems | Charge transport, luminescence | OLEDs, OPVs, OFETs. |
Q & A
Q. What are the primary synthetic routes for 2-methyl-4-(3-pyridinyl)-3-butyn-2-ol, and how do their yields compare?
The compound is commonly synthesized via Pd/Cu-catalyzed Sonogashira coupling between 3-bromopyridine and 2-methyl-3-butyn-2-ol. This method achieves yields of ~85% under optimized conditions (reflux in a polar aprotic solvent like DMF, 24–48 hours) . A decarboxylative Pd-catalyzed coupling using 4-hydroxy-4-methyl-2-pentynoic acid as an alkyne source offers a copper-free alternative, though yields are comparable (80–85%) .
Q. What characterization techniques are critical for verifying the purity and structure of this compound?
Key methods include:
Q. How should this compound be stored to ensure stability during experimental workflows?
Store in a cool, dark environment (<15°C) under inert gas (argon/nitrogen) to prevent oxidation of the alkyne moiety. Solubility in polar solvents (e.g., ethanol, DMSO) allows for aliquoting to minimize repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do solvent choice and catalyst pretreatment impact the selectivity of ruthenium-catalyzed hydrogenation for derivative synthesis?
Hydrogenation of nitro-precursors (e.g., 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol) to amino derivatives requires ruthenium catalysts pretreated with H₂ at 200–300°C . Isopropanol as a solvent enhances selectivity (>90%) compared to toluene (70–80%), likely due to improved hydrogen diffusion and reduced side reactions . Catalyst purity is critical: impurities >5% reduce conversion rates by 15–20% .
Q. What mechanistic insights explain competing side reactions during alkyne functionalization?
Over-reduction of the alkyne to a saturated alkane is suppressed by ligand-modified palladium nanoparticles in continuous-flow hydrogenation systems. Steric hindrance from the methyl and pyridine groups also limits undesired π-complexation with the catalyst .
Q. How can researchers resolve contradictions in reported yields for Sonogashira coupling under varying Pd/Cu ratios?
Discrepancies arise from substrate accessibility and catalyst loading . For electron-deficient aryl bromides (e.g., 3-bromopyridine), higher Pd/Cu ratios (1:2) improve yields by accelerating oxidative addition. However, excess Cu(I) can promote Glaser coupling (dimerization), necessitating strict stoichiometric control .
Q. What strategies optimize the scalability of this compound for pharmaceutical intermediates like Erlotinib?
Decarboxylative coupling avoids toxic alkynes (e.g., acetylene gas) and simplifies purification. Scale-up to >100 g batches requires:
Q. How does steric and electronic modulation of the pyridine ring affect biological activity in drug discovery?
The 3-pyridinyl group enhances blood-brain barrier permeability in neuroactive compounds. Fluorination at the 6-position (to mimic 2-methyl-4-(benzimidazol-2-yl)-6-fluoroquinoline derivatives) improves metabolic stability by reducing CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
